LogP Advantage: Enhanced Lipophilicity vs. Des-Methyl Thiazole Analog
The target compound exhibits a consensus LogP of 3.51, which is 0.31 log units higher than the des-methyl thiazole analog 2-(2,3-dimethyl-phenylamino)-N-thiazol-2-yl-propionamide (CAS 1009539-78-9, LogP = 3.20), both calculated using identical methodology on the Leyan/Chemsrc platform . This 0.31-unit LogP increase, driven solely by the additional methyl group on the thiazole ring, translates to approximately a 2-fold increase in predicted octanol-water partition coefficient—positioning the target compound closer to the optimal lipophilicity range (LogP 3–5) commonly targeted for oral bioavailability and cellular permeability in CNS and metabolic disease programs.
| Evidence Dimension | Consensus LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 3.50746 |
| Comparator Or Baseline | 2-(2,3-Dimethyl-phenylamino)-N-thiazol-2-yl-propionamide (des-methyl analog, CAS 1009539-78-9): LogP = 3.19904 |
| Quantified Difference | ΔLogP = +0.31 (≈2-fold increase in predicted partition coefficient) |
| Conditions | Calculated consensus LogP using identical algorithmic platform (Leyan/Chemsrc); both compounds assessed at 98% purity grade |
Why This Matters
For medicinal chemistry teams optimizing lead series, a 0.3 LogP shift can significantly alter membrane permeability, metabolic stability, and off-target binding—making blind substitution of the des-methyl analog unreliable without re-profiling ADME properties.
